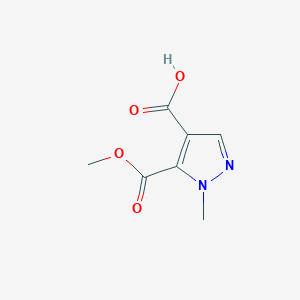

5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

説明

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a carboxylic acid group at position 4, a methyl group at position 1, and a methoxycarbonyl substituent at position 4. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for further medicinal chemistry research .

特性

IUPAC Name |

5-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)4(3-8-9)6(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDXJWTUORNBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172798-36-5 | |

| Record name | 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes

Method 1: Esterification Reaction

One common approach involves the esterification of pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is conducted under reflux conditions to facilitate the formation of the methoxycarbonyl group.

- Reagents: Pyrazole-4-carboxylic acid, methanol, sulfuric acid

- Temperature: Reflux

- Yield: Typically high, depending on purification steps

Method 2: Direct Functionalization

Another method includes the direct functionalization of a methyl-substituted pyrazole derivative using methoxycarbonylating agents like methyl chloroformate. This method allows for the introduction of the methoxycarbonyl group directly onto the pyrazole ring.

- Reagents: Methyl-substituted pyrazole, methyl chloroformate

- Solvent: Dichloromethane or similar organic solvents

- Temperature: Room temperature to mild heating

- Yield: High purity achievable through recrystallization

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow chemistry techniques to improve efficiency and yield. The optimization of reaction parameters such as temperature, pressure, and catalyst use can significantly enhance production rates.

Continuous Flow Chemistry: This method allows for precise control over reaction conditions and can lead to higher yields and reduced reaction times.

High-throughput Screening: Utilized for optimizing reaction conditions and identifying the most effective catalysts or reagents.

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical transformations that expand its utility in synthetic organic chemistry.

Types of Reactions

Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may have different biological activities or properties.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, altering its reactivity profile.

Substitution Reactions: The methoxycarbonyl group may be substituted with other functional groups through nucleophilic substitution reactions, allowing for further derivatization.

化学反応の分析

Types of Reactions

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or neutral conditions.

Products: Oxidation of the methoxycarbonyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Usually performed in anhydrous solvents under inert atmosphere.

Products: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often carried out in polar solvents with or without catalysts.

Products: Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in developing treatments for chronic inflammatory diseases such as arthritis .

Agricultural Applications

1. Herbicidal Properties

The compound has been investigated for its herbicidal activity against several weed species. In field trials, formulations containing this compound demonstrated effective control over common agricultural weeds, thereby improving crop yield .

2. Plant Growth Regulation

Studies suggest that the compound may function as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | |

| Agricultural Research | Herbicidal Properties | Effective control over agricultural weeds |

| Plant Growth Regulation | Promotes root development under stress |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant inhibition zone against tested pathogens, suggesting potential for pharmaceutical development .

Case Study 2: Herbicide Development

In a controlled environment study, formulations containing the compound were tested for their herbicidal effects on Amaranthus retroflexus. The results showed a reduction in weed biomass by over 70%, highlighting its potential as a new herbicide candidate .

作用機序

The mechanism of action of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features and functional groups.

-

Molecular Targets

- Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptors: It can bind to specific receptors, altering their activity and downstream signaling.

-

Pathways Involved

- The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

- Its effects on these pathways can lead to potential therapeutic benefits in treating diseases such as cancer, infections, and inflammatory disorders.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Substituent Effects on Reactivity and Physicochemical Properties

The substituents on the pyrazole ring significantly alter chemical behavior. Key comparisons include:

Structural and Spectral Comparisons

- IR Spectroscopy: The carboxylic acid group in all compounds shows a characteristic C=O stretch near 1650–1700 cm⁻¹. Amino-substituted derivatives (e.g., 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) exhibit additional NH2 stretches at 3200–3400 cm⁻¹ .

- ¹H-NMR : Methyl groups at position 1 resonate as singlets near δ 2.25–3.30 ppm. Aromatic protons in phenyl-substituted analogs (e.g., 1,3-diphenyl derivatives) appear as multiplets at δ 7.36–7.54 ppm .

生物活性

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1172798-36-5) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 184.15 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of both methoxycarbonyl and carboxylic acid groups enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters under acidic or basic conditions. This method allows for the introduction of the methoxycarbonyl group, which is crucial for the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

- Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural features of this compound may enhance its effectiveness as an antimicrobial agent.

2. Anti-inflammatory Properties

- The compound has been investigated for its potential anti-inflammatory effects. It is believed to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Enzyme Inhibition

- This compound has been studied for its role in enzyme inhibition, which could be beneficial in designing drugs targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole compounds, including this compound:

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and what key reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For instance:

- Step 1: Cyclocondensation of ethyl acetoacetate with methylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) yields the pyrazole ester intermediate .

- Step 2: Hydrolysis of the ester group under basic conditions (e.g., NaOH or KOH) produces the carboxylic acid derivative .

- Step 3: Methoxycarbonyl introduction via reaction with methyl chloroformate or acid anhydrides under anhydrous conditions .

Key Factors: - Temperature control during cyclization (60–80°C) minimizes side reactions.

- Hydrolysis efficiency depends on base concentration and reaction time (e.g., 6–8 hours in aqueous NaOH) .

- Purification via recrystallization or column chromatography ensures high purity (>95%) .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral features confirm its identity?

Methodological Answer:

- ¹H-NMR: Distinct signals include:

- IR Spectroscopy: Peaks at ~1700–1720 cm⁻¹ (C=O stretch of carboxylic acid and methoxycarbonyl) and ~1250 cm⁻¹ (C-O stretch of ester) .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 199.1 for C₈H₁₀N₂O₄) .

- Elemental Analysis: Confirms C, H, N, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound, and what insights do they provide for experimental design?

Methodological Answer:

- DFT Calculations:

- Optimize molecular geometry using software like Gaussian or ORCA with B3LYP/6-311G(d,p) basis sets .

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group often shows high electron density, making it reactive toward nucleophiles .

- Simulate IR and NMR spectra to cross-validate experimental data; deviations >5% may indicate structural anomalies .

- Insights:

What strategies are recommended for resolving contradictions in pharmacological activity data between different derivatives of pyrazole-4-carboxylic acid compounds?

Methodological Answer:

- Systematic SAR Studies: Compare substituent effects (e.g., methyl vs. phenyl groups) on bioactivity. For example:

- Derivatives with electron-withdrawing groups (e.g., -NO₂) often show enhanced anti-inflammatory activity but increased ulcerogenic risk .

- Use in vitro assays (e.g., COX-2 inhibition) to isolate target interactions from pharmacokinetic variables .

- Data Reconciliation:

How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of pyrazole ring functionalization in derivatives of this compound?

Methodological Answer:

- Solvent Effects:

- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position due to stabilization of transition states .

- Non-polar solvents (e.g., toluene) may promote electrophilic aromatic substitution at the 5-position .

- Catalyst Selection:

- Pd(PPh₃)₄ enables Suzuki-Miyaura coupling at the 3-position with aryl boronic acids .

- Acid catalysts (e.g., H₂SO₄) direct esterification of the carboxylic acid group over ring functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。